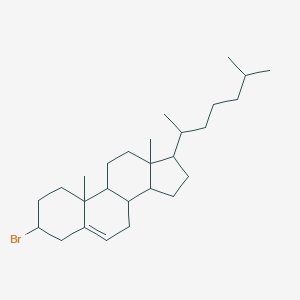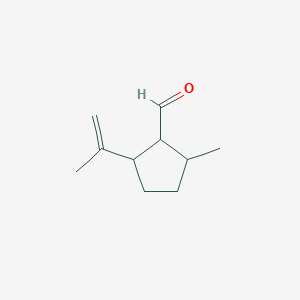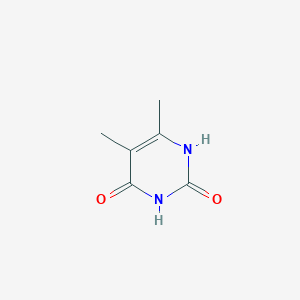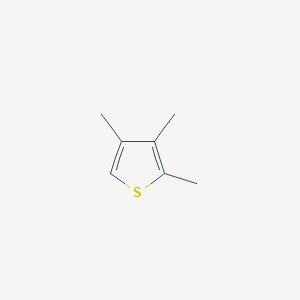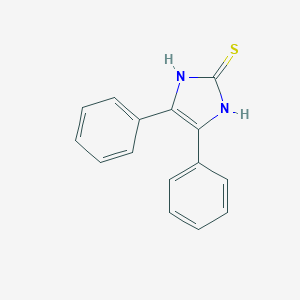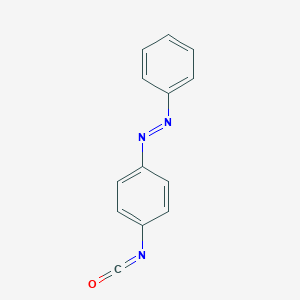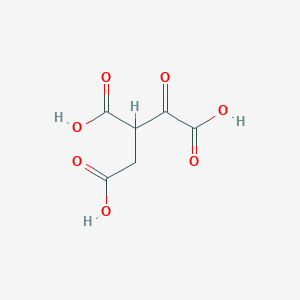
4-(2-羟基丙氧基)丁-2-炔-1-醇
描述
“4-(2-Hydroxypropoxy)but-2-yn-1-ol” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “5-Oxa-2-octyne-1,7-diol”, “2-Butyn-1-ol, 4- (2-hydroxypropoxy)-”, and has the CAS number 1606-79-7 . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Molecular Structure Analysis
The molecular structure of “4-(2-Hydroxypropoxy)but-2-yn-1-ol” includes 10 heavy atoms . The compound has a complexity of 130 and a topological polar surface area of 49.7 Ų . The compound exhibits a preferred crystal orientation on the (111) plane .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Hydroxypropoxy)but-2-yn-1-ol” are not available, the compound has been used in studies for coating silicones on metal surfaces . It’s also used as an additive in nickel sulfamate solutions consisting of 5 μm diamond particles .Physical And Chemical Properties Analysis
“4-(2-Hydroxypropoxy)but-2-yn-1-ol” has a molecular weight of 144.17 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound has an exact mass and monoisotopic mass of 144.078644241 g/mol .科学研究应用
催化合成应用
4-(2-羟基丙氧基)丁-2-炔-1-醇和类似化合物在催化合成中发挥着重要作用。例如,加布里埃尔等人 (2000) 展示了在钯催化的合成中使用 4-炔-1-醇来生产四氢呋喃,突出了该化学物质在复杂有机合成中的用途 (加布里埃尔等人,2000)。类似地,雷迪等人 (2012) 使用 4-溴-3-炔-1-醇(一种密切相关的化合物)来合成 γ-丁内酯,强调了这些化合物在生产各种有机结构方面的多功能性 (雷迪、库马尔和蒂鲁帕蒂,2012)。
分子组装研究
在分子组装研究中,4-(2-羟基丙氧基)丁-2-炔-1-醇及其衍生物至关重要。布拉加等人 (1997) 探索了炔二醇过渡金属配合物的超分子组装,包括 4-(2-羟基丙氧基)丁-2-炔-1-醇衍生物,以了解分子间相互作用和氢键模式 (布拉加等人,1997)。
催化偶联反应
该化合物在催化偶联反应中也发挥着作用。福厄斯坦等人 (2004) 在芳基溴化物的偶联反应中使用了包括丁-1-炔-4-醇(一种类似化合物)在内的炔醇,证明了该化合物在复杂催化过程中的有效性 (福厄斯坦、杜塞特和桑特利,2004)。
手性丙烯基锌和铟试剂的合成
在手性试剂的合成中,马歇尔等人 (2006) 表明 4-(2-羟基丙氧基)丁-2-炔-1-醇的衍生物可以用作手性丙烯基锌和铟试剂的前体,突出了其在不对称合成中的作用 (马歇尔、艾达姆和艾达姆,2006)。
烃化研究
在烃化研究中,辛普森等人 (1996) 使用类似的炔醇来研究丙-2-烯-1-醇的烃化,展示了这些化合物在理解复杂化学反应中的应用 (辛普森等人,1996)。
醇和多元醇力场的建立
费兰多等人 (2009) 为醇和多元醇分子开发了一种力场,其中 4-(2-羟基丙氧基)丁-2-炔-1-醇等化合物对于化学中的计算模拟非常重要 (费兰多、拉谢、特勒和布丁,2009)。
催化反应性增强研究
珀蒂让等人 (2014) 研究了表面羟基如何使用类似的炔醇化合物增强 MgO 在碱性催化中的反应性,表明了这些化合物在表面化学和催化中的作用 (珀蒂让等人,2014)。
作用机制
Target of Action
The primary target of 4-(2-Hydroxypropoxy)but-2-yn-1-ol, also known as BMP, is the electrodeposited Ni-diamond coating used in the creation of Ni-based diamond dicing blades . The compound interacts with the nickel surface, leading to changes in the microstructure and mechanical properties of the blades .
Mode of Action
BMP is introduced into a nickel sulfamate solution consisting of 5 μm diamond particles to enhance the performance of the Ni-diamond coating . It effectively adsorbs on the nickel surface, leading to increased cathodic polarization and a consequent reduction in the electrodeposition rate of nickel ions . This interaction results in an increase in the co-deposited diamond particle while simultaneously reducing roughness and nickel grain size .
Biochemical Pathways
The biochemical pathways affected by BMP primarily involve the electrodeposition process of nickel ions. The effective adsorption of BMP on the nickel surface alters the electrochemical properties of the system, leading to changes in the deposition rate and the resulting microstructure .
Pharmacokinetics
By optimizing the concentration of BMP, the performance of the coating is enhanced, as evidenced by the attainment of optimal hardness and wear resistance with an optimum BMP content of 0.15 g/L .
Result of Action
The introduction of BMP results in a composite coating that exhibits a preferred crystal orientation on the (111) plane . During the processing of silicon wafers using a 25 μm thick diamond dicing blade, the measured dicing slot and maximum chipping width were determined as 29.6 μm and 6.2 μm, respectively . These results indicate the high performance of the diamond dicing blades prepared with BMP.
Action Environment
The action of BMP is influenced by the conditions of the nickel sulfamate solution into which it is introduced. The concentration of BMP in the solution is a critical factor that affects its efficacy . .
未来方向
“4-(2-Hydroxypropoxy)but-2-yn-1-ol” has been used to enhance the performance of electrodeposited Ni-diamond coating and create Ni-based diamond dicing blades . By optimizing the concentration of this compound, researchers observed an increase in the co-deposited diamond particle while simultaneously reducing roughness and nickel grain size . This suggests potential future directions in the field of material science and engineering .
属性
IUPAC Name |
4-(2-hydroxypropoxy)but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(9)6-10-5-3-2-4-8/h7-9H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLMAQAFYECMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC#CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862710 | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-(2-Hydroxypropoxy)but-2-yn-1-ol | |
CAS RN |
1606-79-7 | |
| Record name | 4-(2-Hydroxypropoxy)-2-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butyn-1-ol, 4-(2-hydroxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-oxa-2-octyne-1,7-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



